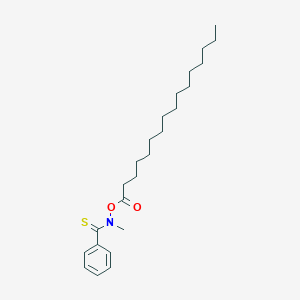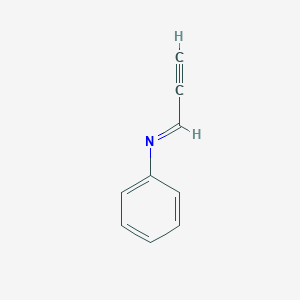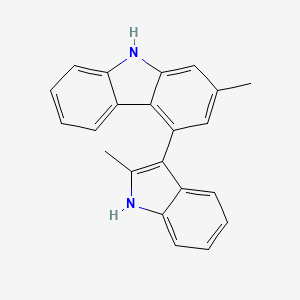
2-Methyl-4-(2-methyl-1H-indol-3-YL)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(2-methyl-1H-indol-3-YL)-9H-carbazole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a carbazole core structure substituted with a methyl group and an indole moiety. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methyl-1H-indol-3-YL)-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The synthesized indole is then coupled with a carbazole derivative using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:
Catalyst Selection: Using efficient catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Reaction Optimization: Adjusting temperature, solvent, and reaction time to maximize the yield.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methyl-1H-indol-3-YL)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives like amines or alcohols.
Substitution: Introduction of halogenated or nitro-substituted products.
Scientific Research Applications
2-Methyl-4-(2-methyl-1H-indol-3-YL)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methyl-1H-indol-3-YL)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or exhibit antimicrobial activity by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Carbazole Derivatives: Compounds like 9-ethylcarbazole and 3,6-dibromo-9H-carbazole share structural similarities with 2-Methyl-4-(2-methyl-1H-indol-3-YL)-9H-carbazole.
Indole Derivatives: Compounds such as 2-methylindole and 3-methylindole are structurally related to the indole moiety in the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the carbazole and indole moieties in a single molecule enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
91377-75-2 |
|---|---|
Molecular Formula |
C22H18N2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-methyl-4-(2-methyl-1H-indol-3-yl)-9H-carbazole |
InChI |
InChI=1S/C22H18N2/c1-13-11-17(21-14(2)23-18-9-5-3-7-15(18)21)22-16-8-4-6-10-19(16)24-20(22)12-13/h3-12,23-24H,1-2H3 |
InChI Key |
LEYQHECRBXOTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3NC2=C1)C4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran](/img/structure/B14374111.png)
![2-[(4-Methoxyphenyl)methanesulfinyl]acetamide](/img/structure/B14374120.png)
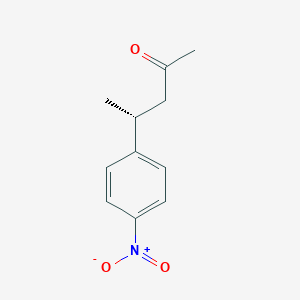
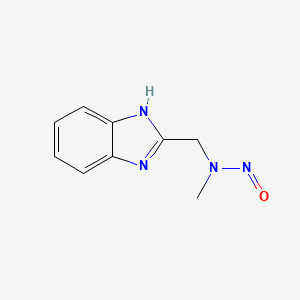
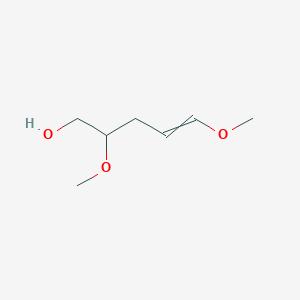
![N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide](/img/structure/B14374152.png)
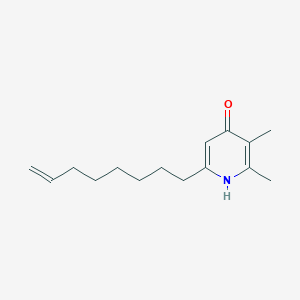
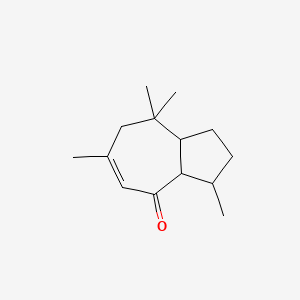
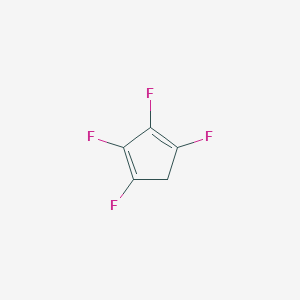
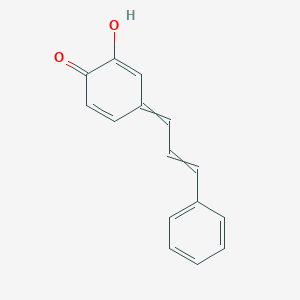

![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
